molecular formula C13H13NO5S2 B5066257 2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid

2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid

Cat. No.: B5066257
M. Wt: 327.4 g/mol
InChI Key: UKSTZPQDPTUEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a thiophene ring, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzoic acid.

    Thiophene Introduction: The thiophene ring is introduced through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as pyridine.

    Final Product: The final product is obtained after purification, typically through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Formation of 2-carboxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid.

    Reduction: Formation of 2-methoxy-5-(thiophen-2-ylmethylamino)benzoic acid.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.

    Pathways: The compound can modulate pathways related to inflammation or microbial growth, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(methylsulfonyl)benzoic acid
  • 2-Methoxy-5-(sulfamoyl)benzoic acid
  • 2-Methoxy-5-(thiophen-2-ylmethyl)benzoic acid

Uniqueness

2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring and the sulfamoyl group makes it distinct from other similar compounds, providing unique properties for various applications.

Properties

IUPAC Name

2-methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-19-12-5-4-10(7-11(12)13(15)16)21(17,18)14-8-9-3-2-6-20-9/h2-7,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSTZPQDPTUEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.